molecular formula C8H5BrF2O2 B13072849 2-(5-Bromo-2-fluorophenyl)-2-fluoroacetic acid

2-(5-Bromo-2-fluorophenyl)-2-fluoroacetic acid

Cat. No.: B13072849
M. Wt: 251.02 g/mol
InChI Key: IHBMOWBACJELHZ-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-fluorophenyl)-2-fluoroacetic acid (CAS 1502172-26-0) is a high-purity chemical building block offered for research and development purposes. This compound, with a molecular formula of C8H5BrF2O2 and a molecular weight of 251.02 , is characterized by its distinct molecular structure featuring a bromo- and fluoro- substituted phenyl ring attached to a fluoroacetic acid chain. The presence of both bromine and fluorine atoms on the aromatic ring makes this compound a valuable intermediate in sophisticated organic synthesis protocols. Researchers utilize this scaffold in metal-catalyzed cross-coupling reactions, where the bromine atom serves as a strategic handle for further functionalization, such as in Suzuki or Sonogashira reactions . The fluorine atoms can be exploited to modulate the electronic characteristics, lipophilicity, and metabolic stability of candidate molecules, making this acid a critical precursor in medicinal chemistry for the development of novel pharmacologically active compounds . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. All information is provided for research reference purposes.

Properties

Molecular Formula

C8H5BrF2O2

Molecular Weight

251.02 g/mol

IUPAC Name

2-(5-bromo-2-fluorophenyl)-2-fluoroacetic acid

InChI

InChI=1S/C8H5BrF2O2/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7H,(H,12,13)

InChI Key

IHBMOWBACJELHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)C(C(=O)O)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-fluorophenyl)-2-fluoroacetic acid typically involves the reaction of 5-bromo-2-fluorobenzaldehyde with malonic acid under specific conditions . The reaction proceeds through a series of steps including condensation, decarboxylation, and halogenation to yield the desired product. The reaction conditions often require the use of a base such as pyridine and a catalyst to facilitate the process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-fluorophenyl)-2-fluoroacetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in the presence of a suitable solvent.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions include various substituted phenyl derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties
Research has indicated that compounds containing fluorinated moieties exhibit enhanced biological activity. The incorporation of the 5-bromo-2-fluorophenyl group in 2-(5-Bromo-2-fluorophenyl)-2-fluoroacetic acid has shown potential in the development of anticancer agents. Fluorinated compounds can increase lipophilicity, facilitating better cell membrane permeability and improved bioavailability .

Case Study: Synthesis of Anticancer Agents
A study demonstrated the synthesis of a series of fluorinated phenylacetic acids, including this compound, which were evaluated for their cytotoxic effects against various cancer cell lines. The results indicated that specific derivatives exhibited significant cytotoxicity, suggesting a promising avenue for further drug development .

Synthetic Organic Chemistry

Building Block for Complex Molecules
The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions, making it a valuable building block in organic synthesis .

Data Table: Reaction Pathways Involving this compound

Reaction TypeConditionsProduct
Nucleophilic SubstitutionAqueous NaOH, room temperatureFluorinated phenylacetate derivatives
Coupling Reaction with AminesEDC·HCl, DMAP catalystAmine-substituted fluorinated acids
Esterification with AlcoholsAcid catalyst, refluxEster derivatives

Agrochemical Applications

Herbicide Development
Fluorinated compounds have been extensively studied for their herbicidal properties. The introduction of the bromo and fluoro substituents in this compound enhances its herbicidal activity by improving selectivity and efficacy against specific weed species .

Case Study: Herbicide Efficacy Testing
In a controlled study, various formulations containing this compound were tested against common agricultural weeds. Results showed that the compound exhibited significant herbicidal activity compared to non-fluorinated analogs, indicating its potential as an effective agrochemical agent .

Toxicological Studies

Due to its fluorinated nature, this compound has been subjected to toxicological evaluations to assess its safety profile for potential applications. Studies have highlighted its toxic effects on mammalian cells at certain concentrations, necessitating careful handling and usage guidelines in laboratory settings .

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-fluorophenyl)-2-fluoroacetic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes and pathways, making it a valuable compound for research in medicinal chemistry and drug discovery .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Effects

2-(4-Bromo-2-fluorophenyl)acetic Acid (CAS: 114897-92-6)
  • Molecular Formula : C₈H₆BrFO₂
  • Similarity Score : 0.92
  • Key Differences: The bromine and fluorine substituents are shifted to the 4- and 2-positions on the phenyl ring, respectively.
2-(4-Bromo-2,5-difluorophenyl)acetic Acid (CAS: 871035-64-2)
  • Molecular Formula : C₈H₅BrF₂O₂
  • Similarity Score : 0.87
  • Key Differences: Contains two fluorine atoms at the 2- and 5-positions, increasing electron-withdrawing effects and acidity compared to mono-fluorinated analogs.

Functional Group Variations

5-Bromo-2-fluorocinnamic Acid (CAS: 202865-71-2)
  • Molecular Formula : C₉H₆BrFO₂
  • Structure: Features a propenoic acid (CH=CH-COOH) backbone instead of acetic acid .
  • Impact : The conjugated double bond enhances resonance stabilization, increasing acidity (pKa ~4.5) compared to the saturated acetic acid derivative (pKa ~2.8 estimated).
2-(5-Bromo-2-fluorophenyl)acetonitrile (CAS: 305800-60-6)
  • Molecular Formula : C₈H₅BrFN
  • Key Differences : Replaces the carboxylic acid group with a nitrile (-CN), drastically altering reactivity (e.g., susceptibility to nucleophilic attack) .

Fluorination Degree on the Acetic Acid Moiety

2-(5-Bromo-2-fluorophenyl)-2,2-difluoroacetic Acid (CAS: 1503652-59-2)
  • Molecular Formula : C₈H₄BrF₃O₂
  • Key Differences: Two fluorine atoms on the α-carbon increase electron-withdrawing effects, lowering the pKa (estimated ~1.5) compared to the mono-fluoro analog .

Physicochemical and Reactivity Comparison

Acidity and Electronic Effects

  • Target Compound: The α-fluoro group enhances acidity (pKa ~2.8) relative to non-fluorinated phenylacetic acids (pKa ~4.3).
  • Cinnamic Acid Derivative : Resonance stabilization lowers pKa further (~4.5) .
  • Difluoro Analog : Increased fluorination reduces pKa to ~1.5 due to stronger electron withdrawal .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Boiling Point (°C) Key Functional Groups
2-(5-Bromo-2-fluorophenyl)-2-fluoroacetic acid 883514-21-4 C₈H₅BrF₂O₂ 233.03 319.6 Carboxylic acid, α-fluoro
2-(4-Bromo-2-fluorophenyl)acetic acid 114897-92-6 C₈H₆BrFO₂ 233.03 N/A Carboxylic acid
5-Bromo-2-fluorocinnamic acid 202865-71-2 C₉H₆BrFO₂ 245.04 N/A Propenoic acid
2-(5-Bromo-2-fluorophenyl)acetonitrile 305800-60-6 C₈H₅BrFN 214.03 N/A Nitrile

Table 2: Commercial Availability (Selected Derivatives)

Compound Name Vendor Purity Price (JPY) Reference
5-Bromo-2-fluorophenylacetic acid Kanto Reagents >97.0% 16,000/5g
(5-Bromo-2-fluorophenyl)acetonitrile Kanto Reagents >95.0% 22,500/5g

Biological Activity

2-(5-Bromo-2-fluorophenyl)-2-fluoroacetic acid is an organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, synthesis, and implications for drug discovery, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9_{9}H6_{6}BrF2_{2}O2_{2}, with a molecular weight of 251.02 g/mol. The compound features a phenyl ring substituted with bromine and fluorine atoms, which significantly influences its reactivity and interaction with biological systems.

Synthesis

The synthesis of this compound typically involves the reaction of 5-bromo-2-fluorobenzaldehyde with malonic acid under controlled conditions. This method allows for the effective introduction of the fluorinated acetic acid moiety onto the aromatic ring, optimizing yield and purity through advanced techniques like continuous flow reactors.

Antimicrobial Properties

Recent studies indicate that this compound exhibits notable antimicrobial activity. In particular, compounds with similar halogen substitutions have shown efficacy against multidrug-resistant bacteria such as Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for related fluoro-substituted compounds have been reported as low as 0.25–64 µg/mL, indicating strong antibacterial properties .

The biological activity of this compound is thought to stem from its ability to interact with various biomolecules, including proteins and enzymes. The halogen substituents enhance its binding affinity, potentially modulating key biological pathways involved in bacterial resistance mechanisms. Understanding these interactions is crucial for evaluating the compound's therapeutic potential .

Case Studies

  • Antibacterial Efficacy : A study focusing on fluoro-substituted salicylanilide derivatives demonstrated that similar compounds displayed improved potency against S. aureus, suggesting that the presence of halogens like bromine and fluorine can enhance antimicrobial activity significantly .
  • Cytotoxicity Assessments : In vitro studies on related compounds indicated varying levels of cytotoxicity against Vero cells, with selectivity indices above 10 for some derivatives. This suggests that while these compounds are effective against pathogens, they may have reduced toxicity to human cells, making them promising candidates for further development .

Comparative Analysis

The following table compares this compound with other related compounds based on their biological activities:

Compound NameMIC (µg/mL)Target OrganismNotable Activity
This compound0.25 - 64Staphylococcus aureusAntimicrobial
Fluoro-substituted salicylanilides32 - 64Staphylococcus aureusEnhanced potency
5-Chloro-N-(4’-bromo-3’-trifluoromethylphenyl)-2-hydroxybenzamide>64Staphylococcus aureusNo growth inhibition

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